molecular formula C9H9FO2 B6358804 3-Fluoro-2-methoxy-6-methylbenzaldehyde CAS No. 1781804-36-1

3-Fluoro-2-methoxy-6-methylbenzaldehyde

Cat. No.: B6358804
CAS No.: 1781804-36-1
M. Wt: 168.16 g/mol
InChI Key: GIUDQRFDLAUPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Fluorinated Aromatic Aldehydes in Contemporary Chemical Research

The incorporation of fluorine into organic molecules has become a pivotal strategy in modern chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. acs.orgdovepress.com The unique properties of the fluorine atom, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's physical, chemical, and biological characteristics. nbinno.com In the context of drug discovery, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. acs.org It is estimated that approximately 25% of small-molecule drugs currently in clinical use contain at least one fluorine atom. acs.org

Fluorinated aromatic aldehydes, such as 3-Fluoro-2-methoxy-6-methylbenzaldehyde, are highly valuable as synthetic intermediates or building blocks. ossila.com They provide a direct route to more complex fluorinated compounds, enabling researchers to harness the advantageous properties of fluorine in the design of new pharmaceuticals and functional materials. nbinno.comacs.org The aldehyde functional group itself is a versatile handle for a multitude of chemical transformations, further enhancing the synthetic utility of these fluorinated scaffolds.

Molecular Architecture and Positional Effects of Substituents in Benzaldehyde (B42025) Derivatives

The chemical behavior of a substituted benzaldehyde is intricately linked to the nature and position of the substituents on the aromatic ring. These substituents exert electronic effects, namely inductive and resonance effects, which modulate the electron density of the ring and the reactivity of the aldehyde group. libretexts.orgreddit.com

Inductive Effects: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. A highly electronegative substituent, like fluorine, exerts a strong electron-withdrawing inductive effect (-I), which can increase the electrophilicity of the carbonyl carbon in the aldehyde group. libretexts.orgreddit.com

Resonance Effects: This effect involves the delocalization of pi (π) electrons through the aromatic system. Substituents with lone pairs, such as the methoxy (B1213986) group (-OCH₃), can donate electron density to the ring through resonance (+R effect). Halogens, like fluorine, have a weaker electron-donating resonance effect that is often outweighed by their strong inductive effect. libretexts.org

The specific arrangement of these groups in this compound—with the methoxy group ortho to the aldehyde and the fluoro and methyl groups meta to it—results in a distinct electronic and steric landscape that dictates its reactivity in various chemical reactions.

Research Rationale and Significance of Investigating this compound

The investigation of this compound is driven by its potential as a specialized building block in synthetic organic chemistry. The molecule's trifunctional nature (aldehyde, fluoro, and methoxy groups) offers multiple sites for chemical modification, allowing for the construction of complex molecular frameworks. ossila.com

The rationale for its use in research includes:

Intermediate for Complex Synthesis: It serves as a key precursor in multi-step synthetic pathways aimed at producing novel compounds with potential biological activity. The aldehyde can undergo reactions like oxidation, reduction, and condensation, while the aromatic ring can be subject to further substitution or coupling reactions.

Probing Electronic and Steric Effects: The unique substitution pattern provides a model system for studying the combined influence of electron-donating and electron-withdrawing groups on the reactivity of the benzaldehyde core.

Access to Novel Fluorinated Compounds: As a fluorinated building block, it facilitates the synthesis of new molecules for evaluation in medicinal chemistry. The presence of the fluorine atom is particularly significant for its potential to confer desirable pharmacokinetic properties to the final products. nbinno.com

In essence, the significance of researching this compound lies in its capacity to act as a versatile tool for synthetic chemists, enabling the exploration of new chemical space and the development of molecules with potentially valuable applications.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 244584-69-6
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
IUPAC Name This compound

| InChI Key | SPSHKLVVUUNAJG-UHFFFAOYSA-N |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
This compound
2-Chloro-5-(trifluoromethyl)benzaldehyde
4-Diethylaminobenzaldehyde
4-Nitrobenzaldehyde
4-Hydroxybenzaldehyde
4-Acetaminobenzaldehyde
Benzaldehyde
2-fluoro-4-methylbenzaldehyde
3-fluoro-4-methylbenzaldehyde
4-methyl benzaldehyde
4-methoxy-benzaldehyde
4-trifluoromethyl-benzaldehyde
4-cyano-benzaldehyde
4-trifluoromethyl-benzoyl fluoride (B91410)
3,5-dinitrophenylmethanol
2-Fluoro-3-methoxybenzaldehyde (B32414)
(3-carboxypropyl)triphenylphosphonium bromide
3-Fluoro-2-methylbenzaldehyde

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methoxy-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-8(10)9(12-2)7(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUDQRFDLAUPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 2 Methoxy 6 Methylbenzaldehyde

Advanced Synthetic Strategies

The construction of the 3-fluoro-2-methoxy-6-methylbenzaldehyde molecule requires precise control over the introduction of its distinct functional groups: a fluorine atom, a methoxy (B1213986) group, a methyl group, and a formyl group. The strategic placement of these substituents is paramount and dictates the synthetic approach.

A logical retrosynthetic analysis of this compound points to a multi-step synthesis originating from a simpler, commercially available precursor. The primary disconnections involve the formyl and methoxy groups.

Formyl Group Disconnection: The aldehyde functionality can be installed via a formylation reaction. This retrosynthetic step leads back to 2-fluoro-1-methoxy-3-methylbenzene (B1338335).

Methoxy Group Disconnection: The methoxy group is typically introduced through the methylation of a corresponding phenol. This leads to the key precursor, 3-fluoro-2-methylphenol (B1296599) . nih.govcymitquimica.com

This analysis identifies 3-fluoro-2-methylphenol as a critical starting material. nih.govcymitquimica.com Its synthesis and properties are well-documented, making it an ideal entry point for the synthetic sequence.

Table 1: Key Precursors and Intermediates

Compound NameMolecular FormulaKey Role
3-Fluoro-2-methylphenolC7H7FOStarting Material
2-Fluoro-1-methoxy-3-methylbenzeneC8H9FOIntermediate after Methoxylation

Starting from 3-fluoro-2-methylphenol, the introduction of the methoxy group is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic substitution with a methylating agent.

Common reagents for this transformation include:

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate (B86663) (DMSO₄).

Solvent: Acetone or dimethylformamide (DMF).

The regioselectivity of this step is inherent to the starting material, as there is only one hydroxyl group to be methylated, leading directly to the formation of 2-fluoro-1-methoxy-3-methylbenzene.

The introduction of the aldehyde group onto the 2-fluoro-1-methoxy-3-methylbenzene ring is a critical step that requires high regioselectivity. The activating, ortho-, para-directing methoxy group and the deactivating, ortho-, para-directing fluoro group, along with the methyl group, influence the position of electrophilic substitution. The Vilsmeier-Haack and Rieche formylation methods are particularly effective for this type of transformation.

Table 2: Comparison of Formylation Techniques

MethodReagentsTypical ConditionsKey Features
Vilsmeier-Haack FormylationPhosphorus oxychloride (POCl₃) and Dimethylformamide (DMF)0–25°COffers high regioselectivity, favoring the position ortho to the activating methoxy group.
Rieche FormylationDichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid (e.g., TiCl₄, SnCl₄)-20°C to room temperatureEffective for electron-rich aromatic rings; regioselectivity is influenced by the choice of Lewis acid and substrate. researchgate.net

The Vilsmeier-Haack reaction is frequently employed due to its reliability and selectivity in formylating activated aromatic rings. The reaction proceeds through the formation of the Vilsmeier reagent (an electrophilic iminium cation), which then attacks the electron-rich aromatic ring.

To improve upon traditional batch synthesis, modern techniques such as continuous flow chemistry and high-throughput screening are being applied to the synthesis of complex aldehydes. nih.govnih.gov

High-Throughput Screening (HTS): High-throughput screening, or high-throughput experimentation (HTE), allows for the rapid and parallel testing of numerous reaction conditions. sigmaaldrich.comchemrxiv.org Automated systems can be used to screen various catalysts, solvents, bases, and temperature profiles for the key synthetic steps. nih.govsigmaaldrich.com This approach accelerates the optimization process, leading to the identification of the most efficient and cost-effective conditions for synthesis without the need for laborious one-at-a-time experiments. nih.govchemrxiv.org For instance, an HTS setup could efficiently determine the optimal Lewis acid and solvent combination for a Rieche formylation or the best catalyst-ligand system for alternative coupling-based formylation strategies. sigmaaldrich.com

Reactive Pathways and Functional Group Interconversions

The aldehyde functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups.

A primary reaction pathway for benzaldehydes is their oxidation to the corresponding benzoic acids. The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 3-fluoro-2-methoxy-6-methylbenzoic acid. This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds.

A range of oxidizing agents can be employed for this purpose, with the choice depending on the desired reaction conditions and the presence of other sensitive functional groups.

Table 3: Common Reagents for Aldehyde Oxidation

ReagentTypical ConditionsNotes
Potassium Permanganate (KMnO₄)Aqueous base or acetoneStrong, inexpensive oxidant. Care must be taken to avoid over-oxidation if other sensitive groups are present.
Jones Reagent (CrO₃ in H₂SO₄/acetone)Acidic, aqueous acetonePowerful oxidant, but chromium waste is an environmental concern.
Pinnick Oxidation (NaClO₂ with a scavenger)Buffered aqueous solution (e.g., NaH₂PO₄)A mild and highly efficient method, tolerant of many other functional groups.
Tollens' Reagent ([Ag(NH₃)₂]⁺)Aqueous ammoniaA very mild oxidant, historically used as a qualitative test for aldehydes.

This oxidative transformation highlights the utility of this compound as an intermediate, providing access to the corresponding carboxylic acid, which can then participate in a host of further reactions such as esterification and amidation.

Reductive Pathways of the Aldehyde Functionality to Benzyl (B1604629) Alcohols

The aldehyde functional group in this compound is susceptible to reduction, yielding the corresponding benzyl alcohol, (3-fluoro-2-methoxy-6-methylphenyl)methanol. This transformation is a fundamental reaction in organic synthesis, converting the electrophilic carbonyl carbon into a primary alcohol.

The reduction can be efficiently achieved using powerful reducing agents. Lithium aluminium hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing aldehydes, ketones, esters, and carboxylic acids. wikipedia.org The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide intermediate. wikipedia.orgchemicalbook.com

The general transformation is as follows:

Starting Material: this compound

Reagent: Lithium Aluminium Hydride (LiAlH₄)

Solvent: Anhydrous Ether or THF

Product: (3-fluoro-2-methoxy-6-methylphenyl)methanol

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom

The fluorine atom attached to the aromatic ring of this compound can be replaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. This reaction is significantly influenced by the electronic nature of the other substituents on the benzene (B151609) ring. libretexts.org

The generally accepted mechanism for SNA is a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. libretexts.org

Common nucleophiles for this reaction include alkoxides, phenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 2,3-dimethoxy-6-methylbenzaldehyde.

Factors Influencing Nucleophilic Aromatic Substitution:

Substituent Position Relative to Fluorine Electronic Effect Impact on Reactivity
Aldehyde (-CHO) Ortho Strong Electron-Withdrawing Activating
Methoxy (-OCH₃) Meta Electron-Donating (Resonance), Weakly Electron-Withdrawing (Inductive) Deactivating

Derivatization Reactions of the Aldehyde Group (e.g., Schiff Base Formation)

The aldehyde group is a key site for derivatization in this compound, readily reacting with nucleophiles. A prominent example of this reactivity is the formation of Schiff bases (or imines) through condensation with primary amines. nih.gov

This reaction typically proceeds via nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by acid, yields the stable imine product. The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction.

The general reaction is: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O Where R represents the 3-fluoro-2-methoxy-6-methylphenyl group and R' is an alkyl or aryl group from the primary amine. The resulting Schiff bases are valuable intermediates in organic synthesis and can possess interesting biological properties. nih.gov

Catalytic Approaches in the Chemistry of this compound

Modern catalytic methods offer powerful tools for the selective functionalization of molecules like this compound, enabling transformations that are otherwise challenging.

Transition-Metal-Catalyzed Reactions Involving Carbon-Fluorine Bonds

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, recent advances in organometallic chemistry have led to the development of transition-metal catalysts capable of cleaving C-F bonds, enabling their use in cross-coupling reactions. nih.govnih.gov

For this compound, a low-valent transition metal complex (e.g., based on palladium, nickel, or iridium) could potentially insert into the C-F bond via oxidative addition. escholarship.org This process would form an organometallic-fluoride intermediate, which could then undergo further reactions, such as transmetalation with an organoboron or organotin reagent (as in Suzuki or Stille coupling), to form a new carbon-carbon bond. Photocatalysis also presents an emerging strategy for the reduction of C-F bonds under mild conditions. nih.gov

Directed C-H Functionalization Methodologies

Directed C-H functionalization is a powerful strategy that allows for the selective reaction at a specific C-H bond, guided by a directing group within the substrate. In this compound, both the aldehyde and methoxy groups can potentially act as directing groups.

A transition metal catalyst (e.g., palladium, rhodium, or ruthenium) can coordinate to the oxygen atom of the aldehyde or methoxy group. This coordination brings the metal center into close proximity to the ortho C-H bonds, facilitating their cleavage through a cyclometalation process. The resulting organometallic intermediate can then react with a variety of coupling partners to introduce new functional groups. This approach offers a highly efficient way to build molecular complexity from simple C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org

Comparative Reactivity Studies with Structurally Related Fluorinated and Methoxy-Substituted Benzaldehydes

The reactivity of this compound is best understood by comparing it with structurally related isomers and analogues. The relative positions of the fluoro, methoxy, methyl, and aldehyde groups have a profound impact on the electronic properties and steric environment of the molecule, thereby influencing its chemical behavior.

For example, in nucleophilic aromatic substitution, the activating effect of the aldehyde group is strongest when it is ortho or para to the fluorine atom. libretexts.org In the case of electrophilic attack on the aldehyde's carbonyl carbon, the electron-donating methoxy and methyl groups can modulate its reactivity.

Comparative Reactivity Table:

Compound Key Structural Features Expected Reactivity Notes
This compound -CHO is ortho to -F. -OCH₃ is meta to -F. -F is activated for SNA by the ortho -CHO group. libretexts.org
4-Fluorobenzaldehyde walisongo.ac.id -CHO is para to -F. -F is strongly activated for SNA by the para -CHO group. walisongo.ac.id
2-Fluoro-3-methoxybenzaldehyde (B32414) ossila.com -CHO is meta to -F. -OCH₃ is ortho to -F. -F is not strongly activated for SNA by the meta -CHO group.

This comparative analysis highlights the subtle yet significant role that substituent positioning plays in dictating the chemical reactivity of substituted benzaldehydes.

Table of Mentioned Compounds

Compound Name
This compound
(3-fluoro-2-methoxy-6-methylphenyl)methanol
Lithium aluminium hydride
Sodium borohydride
2,3-dimethoxy-6-methylbenzaldehyde
4-Fluorobenzaldehyde
2-Fluoro-3-methoxybenzaldehyde
6-Fluoro-2-methoxy-3-methylbenzaldehyde
(2-Methoxy-6-methylphenyl)methanol
(3-carboxypropyl)triphenylphosphonium bromide
2,4,6-trinitrochlorobenzene
2,4,6-trinitrophenol
2,4-dinitrofluorobenzene
p-chloronitrobenzene
o-chloronitrobenzene
m-chloronitrobenzene
4-bromonitrobenzene
4-nitromethoxybenzene

Advanced Spectroscopic Characterization and Computational Studies of 3 Fluoro 2 Methoxy 6 Methylbenzaldehyde

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations provide a foundational understanding of the geometric and electronic properties of 3-Fluoro-2-methoxy-6-methylbenzaldehyde. These theoretical approaches offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For substituted benzaldehydes, calculations are commonly performed using the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-31G(d,p). researchgate.netajchem-a.com This process involves allowing all bond lengths, bond angles, and dihedral angles to relax until the structure reaches its lowest energy state, ensuring the absence of any imaginary frequencies in the vibrational analysis. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) calculated at the B3LYP Level Note: This table presents typical values for a similarly substituted benzaldehyde, as precise experimental crystal structure data for the title compound is not available in the provided sources. The parameters are for illustrative purposes based on computational models of related compounds. researchgate.net

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (ring)1.385 - 1.408C-C-C (ring)118.5 - 121.0
C-F1.352C-C-F119.0
C-CHO1.485C-C-CHO122.5
C=O1.215C-C=O124.0
C-O (methoxy)1.365C-O-C117.5
O-CH31.430
C-CH31.510

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energies

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule is more likely to undergo electronic transitions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating methoxy (B1213986) group. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the fluoro-substituted carbon atom. nih.gov This distribution dictates the molecule's behavior in chemical reactions, with the HOMO region acting as an electron donor and the LUMO region as an electron acceptor. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters Note: The values are representative examples based on DFT calculations for similar aromatic aldehydes. nih.gov

ParameterEnergy (eV)Description
E(HOMO)-6.5 to -7.5Energy of the highest occupied molecular orbital; relates to the electron-donating ability.
E(LUMO)-1.5 to -2.5Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.5 to 5.5Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.dewisc.edu It elucidates intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions stabilize the molecule, and their stabilization energies (E⁽²⁾) can be quantified using second-order perturbation theory. wisc.edu

Table 3: Significant NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E⁽²⁾) Note: This table illustrates the types of interactions expected for the title compound based on NBO analysis of related molecules.

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)Interaction Type
LP (O-methoxy)π* (C-C ring)Highn → π
LP (O-aldehyde)π (C-C ring)Moderaten → π
LP (F)σ (C-C ring)Moderaten → σ
π (C-C ring)σ (C-CHO)Lowπ → σ
π (C-C ring)σ (C-F)Lowπ → σ*

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic species. ajchem-a.comuni-muenchen.de The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atom of the carbonyl group, the oxygen of the methoxy group, and the fluorine atom. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. ajchem-a.comnih.gov Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the aldehydic proton, making them susceptible to nucleophilic attack. nih.gov

Vibrational Spectroscopic Characterization and Theoretical Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides an experimental fingerprint of a molecule based on the vibrations of its chemical bonds. The interpretation of these complex spectra is greatly aided by theoretical calculations, typically using DFT methods, which can predict the vibrational frequencies and their corresponding normal modes. researchgate.netnih.gov

The vibrational spectrum of this compound is characterized by specific bands corresponding to its functional groups. Key vibrational modes include:

C=O Stretch: A strong, sharp band in the FT-IR spectrum, typically appearing in the range of 1680-1710 cm⁻¹, characteristic of the aldehyde carbonyl group.

C-H Stretch (Aldehyde): A pair of weak to medium bands often observed around 2720 cm⁻¹ and 2820 cm⁻¹.

C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹, indicative of the carbon-fluorine bond.

C-O Stretch (Methoxy): Asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy group are expected to appear in the 1250-1000 cm⁻¹ range.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while C=C stretching modes within the ring appear in the 1400-1600 cm⁻¹ region.

By comparing the experimental spectra with the vibrational frequencies calculated using DFT, a detailed and reliable assignment of each band can be achieved. researchgate.net

Table 4: Tentative Vibrational Assignments for this compound Note: Wavenumbers are typical ranges based on related compounds. Assignments are based on DFT analysis of similar benzaldehydes. researchgate.netnih.gov

Wavenumber (cm⁻¹)IntensityAssignment
~3050Weak-MediumAromatic C-H Stretch
~2950Weak-MediumMethyl C-H Stretch
~2820, ~2720WeakAldehyde C-H Stretch (Fermi resonance)
~1700StrongAldehyde C=O Stretch
~1600, ~1470Medium-StrongAromatic C=C Stretch
~1250StrongAsymmetric C-O-C Stretch (methoxy)
~1150StrongC-F Stretch
~1030MediumSymmetric C-O-C Stretch (methoxy)
~850Medium-StrongAromatic C-H Out-of-plane Bend

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. canterbury.ac.nz By analyzing the vibrational modes of the molecule, characteristic frequencies can be assigned to specific functional groups and skeletal vibrations, offering a "molecular fingerprint". canterbury.ac.nz

In similar substituted benzaldehydes, the carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the region of 1700 cm⁻¹. niscpr.res.in For instance, in 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde, this band is observed around 1698 cm⁻¹ and 1708 cm⁻¹, respectively. niscpr.res.in The C-H stretching vibration of the aldehyde group is also a key marker, found in the range of 2800-2900 cm⁻¹. niscpr.res.in

The presence of the fluorine, methoxy, and methyl substituents on the benzene (B151609) ring of this compound introduces additional vibrational modes. The C-F stretching and bending vibrations, as well as the various modes associated with the methoxy and methyl groups, contribute to the complexity of the FT-IR and Raman spectra. Detailed analysis of these spectra, often aided by computational methods, allows for a comprehensive assignment of the observed vibrational bands. nih.govresearchgate.net

Table 1: Key Vibrational Modes in Substituted Benzaldehydes

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aldehyde C-H Stretch 2800-2900 niscpr.res.in
Carbonyl (C=O) Stretch ~1700 niscpr.res.in
Aromatic C-H Stretch 3000-3100
C-C Ring Stretch 1400-1600
C-F Stretch 1000-1400
Methoxy (O-CH₃) Stretch 1000-1300 nih.gov

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)

To achieve a more in-depth understanding of the vibrational spectra, Normal Coordinate Analysis (NCA) is employed. nih.gov This computational technique correlates the observed vibrational frequencies with specific atomic motions within the molecule. By calculating the Potential Energy Distribution (PED), the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration can be quantified. nih.gov

For related molecules like 2-bromo-5-fluorobenzaldehyde, NCA has been instrumental in assigning the vibrational spectra, revealing that many normal modes are a mixture of several types of internal motions. nih.gov This mixing is a common feature in complex molecules where the vibrations of different functional groups are coupled.

The application of NCA and PED to this compound would allow for a precise assignment of its FT-IR and Raman bands, providing a detailed picture of the intramolecular dynamics. These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide a wealth of structural information. rsc.org

In the ¹H NMR spectrum of a substituted benzaldehyde, the aldehyde proton typically appears as a singlet in the downfield region, around 9-10 ppm. docbrown.info The aromatic protons exhibit complex splitting patterns in the 7-8 ppm range, with their chemical shifts influenced by the electronic effects of the substituents. The protons of the methoxy and methyl groups would appear as singlets in the upfield region.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found at a chemical shift of approximately 190 ppm. researchgate.net The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents. For instance, the carbon attached to the fluorine atom would show a large coupling constant (¹JCF). Substituent chemical shift (SCS) increments can be used to predict the ¹³C NMR chemical shifts of the carbonyl carbon in di- and trisubstituted benzaldehydes. researchgate.net

Conformational analysis of substituted benzaldehydes can also be performed using low-temperature NMR studies, which can help determine the relative populations of different rotational isomers (conformers). researchgate.net

Table 2: Expected NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Reference
¹H Aldehyde (-CHO) 9-10 docbrown.info
¹H Aromatic (Ar-H) 7-8 docbrown.info
¹H Methoxy (-OCH₃) 3-4 chemicalbook.com
¹H Methyl (-CH₃) 2-3
¹³C Carbonyl (-CHO) ~190 researchgate.net
¹³C Aromatic (Ar-C) 110-160 researchgate.net
¹³C Methoxy (-OCH₃) 55-65

Computational Studies on Reaction Mechanisms and Energetics

The conversion of aldehydes to gem-difluorides, known as deoxyfluorination, is a crucial transformation in the synthesis of fluorinated organic compounds. cas.cn Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of these reactions. researchgate.netresearchgate.net

One common method involves the use of reagents like sulfuryl fluoride (B91410) (SO₂F₂) and a fluoride source such as tetramethylammonium (B1211777) fluoride (TMAF). researchgate.net DFT calculations have shown that this reaction proceeds through two C-F coupling steps, with the second step, an SN2-type pathway, being the rate-determining step. researchgate.net In this process, SO₂F₂ acts as a deoxygenating agent, while the fluoride anions from TMAF serve as the fluorinating reagent. researchgate.net Other reagents like perfluorobutanesulfonyl fluoride (PBSF) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) have also been shown to be effective for this transformation. umich.edu

Mechanistic investigations using NMR spectroscopy and DFT calculations have also been conducted for other deoxyfluorinating agents, such as 2,2-difluoroimidazolidine derivatives, highlighting the distinct pathways for the fluorination of aldehydes compared to other carbonyl compounds like carboxylic acids. researchgate.netnih.gov

The presence of a fluorine atom in a molecule can have profound effects on its reactivity and the selectivity of its reactions, a phenomenon often attributed to stereoelectronic effects. wikipedia.org These effects arise from the interaction of orbitals and can influence the geometry and energy of transition states. wikipedia.org

Computational studies have been instrumental in understanding the unique effects of fluorine in various organic reactions. rsc.org For instance, the gauche effect, where a gauche conformation is preferred over an anti-conformation in systems like 1,2-difluoroethane, is a classic example of a stereoelectronic effect. wikipedia.org This effect is a result of stabilizing hyperconjugative interactions between a C-H bonding orbital and a C-F antibonding orbital. acs.orgdiscovery.csiro.au

In the context of reaction selectivity and kinetics, the strong inductive effect of fluorine can influence the stability of intermediates and transition states. rsc.org Theoretical investigations can model these interactions and predict how the fluorine substituent in this compound would direct the outcome of various chemical transformations. researchgate.net For example, the fluorine atom can alter the electron distribution in the aromatic ring, thereby influencing the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

Non-Linear Optical (NLO) Properties and Theoretical Predictions

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO responses. nih.gov

Theoretical calculations, primarily using DFT and time-dependent DFT (TD-DFT), are widely used to predict the NLO properties of molecules. nih.gov Key parameters that are calculated include the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.govaps.org A large hyperpolarizability is indicative of a strong NLO response.

For substituted benzaldehydes, the presence of electron-donating groups (like methoxy and methyl) and electron-withdrawing groups (like fluoro and the aldehyde itself) can create a push-pull system that enhances the NLO properties. The extent of this enhancement depends on the specific arrangement of these substituents on the aromatic ring.

Computational studies can predict the NLO properties of this compound by calculating its polarizability and hyperpolarizabilities. nih.gov These calculations can also provide insights into the electronic transitions responsible for the NLO response by analyzing the molecular orbitals and their energy gaps. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
1,2-difluoroethane
2,2-difluoroimidazolidine
2-bromo-5-fluorobenzaldehyde
2-nitrobenzaldehyde
This compound
4-nitrobenzaldehyde
perfluorobutanesulfonyl fluoride
sulfuryl fluoride
tetramethylammonium fluoride

Strategic Applications in Advanced Organic Synthesis and Materials Science Research

3-Fluoro-2-methoxy-6-methylbenzaldehyde as a Versatile Intermediate in the Synthesis of Complex Organic Architectures

The inherent reactivity of the aldehyde group, combined with the electronic influence of the fluorine and methoxy (B1213986) substituents, positions this compound as a valuable precursor for constructing intricate molecular frameworks.

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and agrochemicals due to the often-beneficial effects of fluorine on metabolic stability, lipophilicity, and binding affinity. nih.gov Benzaldehyde (B42025) derivatives are fundamental starting materials for building a wide array of heterocyclic systems.

While specific literature detailing the use of this compound is emerging, the reactivity of analogous fluorinated benzaldehydes provides a clear blueprint for its potential applications. For instance, similar compounds like 2-fluoro-3-methoxybenzaldehyde (B32414) are actively employed in the synthesis of bicyclic heterocycles such as hydroisoquinolines, acridinones, and quinazolines. nih.govossila.com These syntheses typically involve condensation reactions where the aldehyde group reacts with a dinucleophile to form the core heterocyclic ring.

The presence of the fluorine atom in this compound can influence the course of these cyclization reactions and enhance the properties of the resulting heterocyclic products. nih.gov The aldehyde group can participate in reactions like the Pictet-Spengler reaction, Hantzsch pyridine (B92270) synthesis, or various condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds to yield a diverse range of fluorinated heterocycles.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle Class Potential Synthetic Route Key Reactants
Dihydropyrimidines Biginelli Reaction Urea, Ethyl acetoacetate
Quinolines Friedländer Annulation Active methylene ketone
Benzimidazoles Reaction with o-phenylenediamines o-Phenylenediamine

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single, efficient step. nih.govnih.gov This approach is highly valued for its ability to rapidly generate libraries of structurally diverse compounds, which is particularly useful in drug discovery. nih.gov

The aldehyde functional group is a key player in many well-known MCRs, including the Ugi, Passerini, and Biginelli reactions. As such, this compound is an ideal candidate for use in such reactions. Its participation would introduce a fluorinated, methoxylated, and methylated phenyl ring into the final product, providing access to a unique chemical space.

For example, in a Ugi four-component reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to produce α-acylamino carboxamide derivatives. The variation of the other three components allows for the creation of a large library of complex molecules based on this fluorinated scaffold, each with potential biological activity.

Contributions to Specialty Chemicals and Functional Materials Research

The unique combination of functional groups on this compound also makes it a valuable starting material for the development of specialty chemicals and advanced functional materials, including polymers and high-performance materials.

Research has demonstrated that ring-substituted benzaldehydes are effective precursors for novel monomers used in polymerization. Specifically, studies have shown the synthesis of trisubstituted ethylenes, such as propyl 2-cyano-3-phenyl-2-propenoates, through the Knoevenagel condensation of ring-disubstituted benzaldehydes with propyl cyanoacetate. researchgate.net These monomers, including those with 2-fluoro-6-methyl and 2-fluoro-6-methoxy substitutions, have been successfully copolymerized with styrene (B11656) to create functional polymers. researchgate.netchemrxiv.org

Following this established methodology, this compound can be reacted with an active methylene compound like an alkyl cyanoacetate. This reaction would yield a functionalized monomer, a fluoro-substituted phenylcyanoacrylate. This monomer can then undergo radical polymerization, either alone to form a homopolymer or with other monomers like styrene to produce copolymers. The resulting polymers would incorporate the fluorinated aromatic moiety, potentially imparting desirable properties such as thermal stability, chemical resistance, and specific optical characteristics.

Table 2: Knoevenagel Condensation for Monomer Synthesis

Reactant 1 Reactant 2 Catalyst Product Type

The thermal properties and degradation behavior of these copolymers can be tailored by the choice of substituents on the benzaldehyde ring. researchgate.net

Fine chemicals are complex, pure chemical substances produced in limited quantities for specialized applications. This compound serves as a key intermediate in the synthesis of such high-value molecules. Its aldehyde group can be readily transformed through various chemical reactions:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (3-Fluoro-2-methoxy-6-methylbenzoic acid), a common building block in pharmaceutical and agrochemical synthesis.

Reduction: Reduction of the aldehyde yields the corresponding alcohol (3-Fluoro-2-methoxy-6-methylbenzyl alcohol), which can be used as a synthon in further reactions.

Nucleophilic Addition: The aldehyde can undergo addition reactions with Grignard reagents or organolithium compounds to create more complex secondary alcohols.

These transformations allow for the creation of a wide range of derivatives that are not easily accessible otherwise. The incorporation of fluorine, in particular, can enhance the performance of the final material, for example, by increasing its metabolic stability in a pharmaceutical context or improving its thermal properties in a material science application.

Investigations in Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field that offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. The aldehyde functional group of this compound makes it a potential substrate for various enzyme-mediated transformations.

Aldehyde reductases and dehydrogenases, for example, can stereoselectively reduce the aldehyde to an alcohol or oxidize it to a carboxylic acid, respectively. This enzymatic approach can provide access to chiral alcohols or other products with high enantiomeric purity, which is often difficult to achieve through traditional chemical methods. Furthermore, the aldehyde group can interact with nucleophilic sites within enzymes, suggesting that this compound could be explored as a modulator of enzyme activity. While specific biocatalytic applications for this compound are not yet widely reported, the general reactivity of aldehydes in enzyme systems points to a promising area for future research.

Future Research Directions and Emerging Methodologies in 3 Fluoro 2 Methoxy 6 Methylbenzaldehyde Chemistry

Development of Novel and Sustainable Fluorination Methodologies for Aromatic Aldehydes

The synthesis and modification of fluorinated aromatic aldehydes like 3-Fluoro-2-methoxy-6-methylbenzaldehyde are pivotal for creating new chemical entities. The fluorine atom is a key feature, enhancing properties like metabolic stability and bioavailability in drug candidates. researchgate.net Future research will likely focus on moving away from harsh and toxic traditional fluorinating agents toward more efficient, selective, and environmentally benign methods. numberanalytics.com

Emerging strategies that could be applied to aromatic aldehydes include:

Photocatalytic Fluorination: This method uses light to initiate fluorination under mild conditions, offering high selectivity. numberanalytics.com For instance, decatungstate photocatalysis has been shown to selectively fluorinate C-H bonds in arenes. numberanalytics.com

Electrochemical Fluorination: Offering a reagent-free alternative, this technique uses an electrochemical cell to facilitate fluorination, providing a high degree of control and enhancing sustainability. numberanalytics.com

Organocatalytic Fluorination: The use of small organic molecules as catalysts, such as chiral imidazolidinones or β,β-diaryl serines, can achieve highly enantioselective fluorination of aldehydes. researchgate.net This is particularly valuable for producing chiral α-fluoro aldehydes, which are important building blocks in medicinal chemistry. researchgate.net

Late-Stage Fluorination: Developing methods to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the diversification of complex molecules. Catalytic systems using transition metals (e.g., Silver, Rhodium) with modern fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are at the forefront of this research. mdpi.com

A comparative look at these modern fluorination techniques reveals a trend towards milder conditions and greater control, which is essential for complex substrates like functionalized benzaldehydes.

Table 1: Comparison of Modern Aromatic Fluorination Methodologies

MethodologyKey FeaturesTypical Reagents/CatalystsAdvantages
Photocatalytic FluorinationLight-initiated, mild conditionsPhotocatalysts (e.g., decatungstate), Fluorine sourceHigh selectivity, sustainable energy source. numberanalytics.com
Electrochemical FluorinationReagent-free, controlled potentialElectrochemical cell, Fluoride (B91410) sourceHigh degree of control, scalable, environmentally friendly. numberanalytics.com
Organocatalytic FluorinationMetal-free, enantioselectiveChiral amines (e.g., imidazolidinones), NFSIAccess to chiral fluorinated compounds, operational simplicity. researchgate.net
Transition Metal-Catalyzed FluorinationHigh efficiency and selectivityAg, Rh, Co catalysts; Selectfluor, AlkylFluorBroad substrate scope, suitable for late-stage functionalization. mdpi.com

Advanced Computational Modeling for Precise Structure-Reactivity and Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound without the need for extensive lab experiments. medium.com Methods like Density Functional Theory (DFT) can elucidate the complex interplay of the substituent groups on the aldehyde's reactivity. acs.org

Future computational studies could focus on:

Activation Strain Model (ASM): Also known as the distortion/interaction model, ASM can be used to analyze the activation barriers of reactions. acs.org By partitioning the energy of a transition state into the energy required to distort the reactants and the interaction energy between them, researchers can gain deep insight into what controls reaction rates and selectivity. acs.orgacs.org

Energy Decomposition Analysis (EDA): This method helps in understanding the nature of chemical bonds by breaking down the interaction energy between molecular fragments into distinct components like electrostatic interaction, Pauli repulsion, and orbital interaction. acs.org For this compound, EDA could predict how it might bind to a biological target.

These theoretical models provide a framework to understand how structural changes affect reactivity, guiding the design of new experiments and molecules. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. researchgate.net These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. medium.combeilstein-journals.org

For a target like this compound, AI and ML could be applied to:

Retrosynthesis Planning: AI tools can propose synthetic routes by working backward from the target molecule. youtube.com This could uncover more efficient or novel ways to synthesize this specific benzaldehyde (B42025) derivative.

Reaction Condition Optimization: ML models can predict the best solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a reaction involving the aldehyde. beilstein-journals.org This is achieved by training algorithms on large reaction databases, allowing them to identify complex patterns that are not obvious to human chemists. researchgate.net

Outcome Prediction: AI can predict the likely products of a reaction, saving time and resources by avoiding unfeasible experiments. medium.comresearchgate.net This is especially useful when exploring the reactivity of the aldehyde group with various nucleophiles.

The fusion of AI with chemistry promises to accelerate research, enhance efficiency, and lead to the discovery of novel molecules and materials in a more sustainable and cost-effective manner. researchgate.net

Exploring New Synthetic Applications Towards Novel Chemical Entities with Tailored Properties

Benzaldehydes are versatile building blocks in organic synthesis, widely used in the pharmaceutical, cosmetic, and materials industries. sprchemical.com The specific substitution pattern of this compound makes it an attractive starting point for creating novel chemical entities with tailored functions. The aldehyde group is highly reactive and can be readily transformed into a variety of other functional groups or used in cyclization reactions to build complex molecular scaffolds. acs.orgnih.gov

Future synthetic explorations could include:

Medicinal Chemistry: Using the aldehyde as a precursor for active pharmaceutical ingredients (APIs). ossila.com For example, substituted benzaldehydes are used to synthesize heterocyclic structures like quinazolines or tetrahydroisoquinolines, which are common motifs in drug molecules. ossila.com Its fluorine and methoxy (B1213986) groups could be fine-tuned to optimize binding to biological targets.

Materials Science: Functionalized benzaldehydes can be used to create polymers, dyes, or functionalized ionic liquids. researchgate.net The unique electronic properties conferred by the substituents could lead to materials with novel optical or electronic characteristics.

Multicomponent Reactions: These reactions, which combine three or more starting materials in a single step, are highly efficient for building molecular complexity. Benzaldehydes are common components in reactions like the Ugi-tetrazole reaction to create libraries of diverse compounds for screening as potential G4 ligands or other biological probes. mdpi.com

The strategic use of this functionalized benzaldehyde in synthesis could unlock access to a wide range of valuable and complex molecules.

Q & A

Synthesis and Optimization

Basic : What are the common synthetic routes for 3-fluoro-2-methoxy-6-methylbenzaldehyde, and what are the critical reaction parameters? The synthesis typically involves a multi-step process:

Starting Material : 3-Fluoro-2-methylphenol is used as the precursor.

Methoxylation : Introduction of a methoxy group at the 6-position via alkylation or nucleophilic substitution under basic conditions (e.g., NaOH, CH₃I) .

Formylation : The aldehyde group is introduced at the 1-position using formylation reagents like hexamethylenetetramine (HMTA) in acidic media (e.g., HCOOH or HCl) .
Key Parameters : Temperature control (60–100°C), solvent selection (polar aprotic solvents for methoxylation), and catalyst efficiency (e.g., Lewis acids for formylation) are critical for yield optimization.

Advanced : How can side reactions (e.g., over-oxidation or demethylation) be minimized during synthesis?

  • Byproduct Analysis : Use HPLC or GC-MS to monitor intermediates and identify impurities. For example, over-oxidation of the aldehyde to carboxylic acid can be suppressed by avoiding strong oxidizing agents like KMnO₄ .
  • Protection Strategies : Protect the methoxy group during formylation using temporary protecting groups (e.g., acetyl) to prevent demethylation under acidic conditions .

Chemical Reactivity and Functionalization

Basic : What are the typical reactions of the aldehyde group in this compound? The aldehyde group undergoes:

  • Oxidation : Forms 3-fluoro-2-methoxy-6-methylbenzoic acid using mild oxidants like pyridinium chlorochromate (PCC) .
  • Reduction : Converts to the corresponding alcohol (e.g., using NaBH₄ in ethanol) .
  • Nucleophilic Addition : Reacts with amines (e.g., hydrazines) to form Schiff bases, useful in medicinal chemistry .

Advanced : How does the fluorine substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Electronic Effects : The fluorine atom is electron-withdrawing, directing incoming electrophiles to the para position relative to itself. However, steric hindrance from the methyl and methoxy groups at positions 2 and 6 may alter reactivity .
  • Experimental Validation : Use isotopic labeling (e.g., deuterated substrates) and kinetic studies to map EAS pathways .

Biological Applications and Mechanistic Studies

Basic : How is this compound used as a building block in drug discovery?

  • Covalent Inhibitors : The aldehyde forms reversible covalent bonds with nucleophilic residues (e.g., cysteine) in enzymes, enabling protease inhibitor design .
  • Bioisosteric Replacement : Fluorine enhances metabolic stability and lipophilicity, making it a candidate for optimizing pharmacokinetic properties in lead compounds .

Advanced : What strategies are used to study its interactions with biological targets (e.g., enzymes)?

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., aldose reductase) to resolve binding modes .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates to quantify enzyme activity modulation .

Analytical Characterization

Basic : Which spectroscopic methods are most effective for structural confirmation?

  • NMR : ¹H NMR (δ 10.2 ppm for aldehyde proton) and ¹⁹F NMR (δ -110 to -120 ppm) confirm substituent positions .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced : How can conflicting spectral data (e.g., overlapping peaks in NMR) be resolved?

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly for aromatic protons near the methyl and methoxy groups .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to validate assignments .

Data Contradictions and Reproducibility

Advanced : How can discrepancies in reported synthetic yields (e.g., 70–90%) be addressed?

  • Reaction Monitoring : Use in-situ IR spectroscopy to track aldehyde formation and identify yield-limiting steps .
  • Scale-Up Challenges : Pilot continuous flow reactors to maintain consistent temperature and mixing, reducing batch-to-batch variability .

Environmental and Safety Considerations

Basic : What safety protocols are recommended for handling this compound?

  • Toxicity Data : Limited in vivo data; treat as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize aldehyde residues with bisulfite solution before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.